molecular formula C17H17ClN2O3S B2465294 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903564-20-4

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2465294
CAS No.: 1903564-20-4
M. Wt: 364.84
InChI Key: BYZDJFKOMCMOKE-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound It belongs to the class of nicotinamides, which are derivatives of nicotinic acid This compound is characterized by the presence of a chloro group, a methylthio group, and a tetrahydrofuran-3-yl-oxy group attached to a nicotinamide core

Properties

IUPAC Name

5-chloro-N-(3-methylsulfanylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24-14-4-2-3-12(8-14)20-16(21)11-7-15(18)17(19-9-11)23-13-5-6-22-10-13/h2-4,7-9,13H,5-6,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZDJFKOMCMOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloronicotinic acid, 3-(methylthio)aniline, and tetrahydrofuran.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-chloronicotinic acid with 3-(methylthio)aniline under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Cyclization: The intermediate is then subjected to cyclization with tetrahydrofuran in the presence of a catalyst, such as palladium on carbon, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-(methylthio)phenyl)nicotinamide: Lacks the tetrahydrofuran-3-yl-oxy group.

    N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the chloro group.

Uniqueness

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of all three functional groups (chloro, methylthio, and tetrahydrofuran-3-yl-oxy) on the nicotinamide core

Biological Activity

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound belonging to the class of nicotinamides. This compound features a chloro group, a methylthio group, and a tetrahydrofuran-3-yl-oxy group attached to a nicotinamide core, which contributes to its unique biological properties. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17ClN2O3C_{14}H_{17}ClN_{2}O_{3}, with a molecular weight of 296.75 g/mol. The chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₄H₁₇ClN₂O₃
Molecular Weight296.75 g/mol
CAS Number1903564-20-4
Functional GroupsChloro, Methylthio, Tetrahydrofuran-3-yl-oxy

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The proposed mechanisms include:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, influencing pathways related to inflammation and cell proliferation.
  • Signal Transduction : It may alter signaling pathways that are crucial for cellular responses, such as apoptosis and proliferation.

Biological Activity

Research has indicated several potential biological activities for this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : Human colon adenocarcinoma (LoVo), breast adenocarcinoma (MCF-7), and biphenotypic B cell myelomonocytic leukemia (MV4-11).
  • Methods Used : MTT assay and SRB assay were employed to assess cell viability and proliferation.

The results showed that the compound inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could modulate inflammatory cytokines and reduce oxidative stress in cellular models .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the antiproliferative effects of the compound on human cancer cell lines.
    • Findings : Significant inhibition of cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against MCF-7 cells .
  • Exploratory Study on Mechanisms :
    • Objective : To investigate the molecular mechanisms underlying the anticancer effects.
    • Findings : The study revealed that the compound induces apoptosis through activation of caspase pathways, highlighting its potential for therapeutic applications in oncology .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar nicotinamide derivatives:

Compound NameKey DifferencesBiological Activity
5-chloro-N-(3-(methylthio)phenyl)nicotinamideLacks tetrahydrofuran groupLimited anticancer activity
N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamideLacks chloro groupReduced potency compared to target compound

Q & A

Q. How can researchers investigate synergistic effects with existing therapeutics?

  • Methodological Answer:
  • Combination Index (CI): Use the Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines (e.g., MCF-7). Test with doxorubicin or kinase inhibitors .
  • Transcriptomics: RNA-seq identifies pathways upregulated in combination therapy (e.g., apoptosis genes like BAX) .

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